Ald-Ph-amido-PEG2-C2-Pfp ester

Catalog No.
S12276807
CAS No.
M.F
C21H18F5NO6
M. Wt
475.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ald-Ph-amido-PEG2-C2-Pfp ester

Product Name

Ald-Ph-amido-PEG2-C2-Pfp ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate

Molecular Formula

C21H18F5NO6

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C21H18F5NO6/c22-15-16(23)18(25)20(19(26)17(15)24)33-14(29)5-7-31-9-10-32-8-6-27-21(30)13-3-1-12(11-28)2-4-13/h1-4,11H,5-10H2,(H,27,30)

InChI Key

TZCKVEZMOMYKNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Ald-Ph-amido-PEG2-C2-Pfp ester is a specialized compound designed for use in antibody-drug conjugation (ADC) applications. It features a non-cleavable two-unit polyethylene glycol (PEG) linker, which enhances the solubility and stability of the conjugated drugs. The molecular formula is C19H22N2O8C_{19}H_{22}N_{2}O_{8} with a molecular weight of approximately 406.387 g/mol, and it is characterized by its unique structure that includes a benzaldehyde moiety and a Pfp (pentafluorophenyl) ester group, facilitating its interaction with various biomolecules .

Ald-Ph-amido-PEG2-C2-Pfp ester primarily participates in amide coupling reactions. The Pfp ester reacts with amino-bearing molecules to form stable amide bonds. Additionally, the benzaldehyde component can readily react with primary amines, aminooxy groups, and hydrazides, enabling diverse conjugation strategies . This versatility in reactivity makes it suitable for linking drugs to antibodies or other biomolecules.

Ald-Ph-amido-PEG2-C2-Pfp ester finds applications primarily in:

  • Antibody-drug Conjugates: Enhancing the delivery of cytotoxic agents directly to cancer cells.
  • Bioconjugation: Serving as a linker for various biomolecules in research settings.
  • Drug Development: Facilitating the development of new therapeutic agents through improved solubility and stability .

Studies on Ald-Ph-amido-PEG2-C2-Pfp ester have demonstrated its ability to interact effectively with amino-bearing molecules, which is crucial for its application in bioconjugation. The hydrophilic nature of the PEG chain enhances its solubility in aqueous environments, making it suitable for biological applications. Furthermore, its non-cleavable nature ensures that once conjugated, the drug remains attached until it reaches the target site .

Several compounds share similarities with Ald-Ph-amido-PEG2-C2-Pfp ester, particularly in their use as linkers in bioconjugation:

Compound NameTypeUnique Features
Ald-Ph-amido-PEG2-C2-NHS esterNon-cleavable linkerContains an N-hydroxysuccinimide group for amide coupling .
Ald-Ph-amido-PEG4-C2-Pfp esterNon-cleavable linkerLonger PEG chain enhances solubility further .
Maleimide-PEG2-C2-Pfp esterCleavable linkerContains maleimide for selective coupling to thiols .
Azide-PEG2-C2-Pfp esterBioorthogonal linkerUtilizes azide for click chemistry applications .

The uniqueness of Ald-Ph-amido-PEG2-C2-Pfp ester lies in its non-cleavable nature combined with the specific reactivity profiles provided by both the benzaldehyde and Pfp functionalities. This allows for stable and effective conjugation strategies that are critical in therapeutic applications.

The Ald-Ph-amido-PEG2-C2-Pfp ester is systematically named (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate, reflecting its three functional domains. The 4-formylbenzamide moiety (Ald-Ph-amido) provides an aldehyde handle for oxime or hydrazone ligation, while the PEG2 spacer (two ethylene glycol units) enhances aqueous solubility and reduces steric hindrance between conjugated molecules. The terminal pentafluorophenyl (PFP) ester acts as an electrophilic group, reacting selectively with primary amines under mild conditions to form stable amide bonds.

Key molecular descriptors include:

  • SMILES: O=CC1C=CC(=CC=1)C(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
  • InChIKey: TZCKVEZMOMYKNG-UHFFFAOYSA-N
  • Synonyms: Perfluorophenyl 3-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)propanoate, AKOS032946562.

The compound’s structure balances reactivity and stability, with the electron-withdrawing fluorine atoms on the phenyl ring activating the ester toward nucleophilic attack while resisting hydrolysis.

Historical Development of PEG-Based Linkers in Bioconjugation

The conceptual foundation for PEG-based bioconjugation emerged in the 1970s with Frank Davis’s pioneering work on PEGylated proteins to reduce immunogenicity and prolong circulation times. Early PEG derivatives utilized simple linear chains, but limitations in homogeneity and functionalization spurred advances in monodisperse PEG synthesis during the 1990s. The introduction of heterobifunctional PEG linkers—featuring distinct reactive groups at each terminus—enabled site-specific conjugations critical for ADC development.

Ald-Ph-amido-PEG2-C2-Pfp ester exemplifies this evolution, incorporating:

  • Targeted reactivity: The PFP ester’s amine specificity avoids side reactions common with earlier succinimidyl esters (NHS).
  • Modular design: The PEG2 spacer’s length optimizes drug accessibility while maintaining conjugate stability.
  • Orthogonal conjugation: The aldehyde group allows sequential bioconjugation strategies, such as initial amine coupling followed by oxime ligation.

These innovations address historical challenges in linker hydrophobicity, polydispersity, and hydrolytic instability, positioning PEG-PFP hybrids as cornerstone reagents in precision therapeutics.

Role of Pentafluorophenyl Esters in Active Ester Chemistry

Pentafluorophenyl esters belong to the active ester family, characterized by electron-deficient aromatic rings that enhance electrophilicity at the carbonyl carbon. Compared to NHS esters, PFP esters exhibit:

  • Reduced hydrolysis rates: The electron-withdrawing fluorine substituents lower the ester’s pKa, slowing water-mediated degradation and extending functional half-life in aqueous buffers.
  • Higher amine selectivity: The strong inductive effect minimizes reactions with hydroxyl groups, enabling cleaner conjugations in complex biological mixtures.
  • Compatibility with orthogonal strategies: PFP esters tolerate a wide pH range (4–9), allowing sequential conjugations without cross-reactivity.

In Ald-Ph-amido-PEG2-C2-Pfp ester, the PFP group ensures efficient coupling to lysine residues or engineered cysteines in antibodies, while the PEG spacer mitigates aggregation and improves pharmacokinetics. This synergy has proven vital for next-generation ADCs, where controlled drug-to-antibody ratios and serum stability are paramount.

Molecular Architecture: BCN, PEG, and PFP Ester Motifs

The molecular architecture of Ald-Ph-amido-PEG2-C2-Pfp ester represents a sophisticated multifunctional linker compound designed for antibody-drug conjugation applications [1] [2]. The compound exhibits a molecular formula of C₂₁H₁₈F₅NO₆ with a molecular weight of 475.4 g/mol and is formally designated as (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate [1] .

The structural framework consists of three primary architectural motifs that confer distinct functional properties to the molecule [2] [6]. The aldehyde-phenyl (Ald-Ph) motif comprises a benzaldehyde functional group positioned at the para position of the aromatic ring, providing a reactive carbonyl center for nucleophilic addition reactions . This aldehyde functionality enables site-specific conjugation through Schiff base formation with lysine residues and exhibits characteristic reactivity with primary amines, aminooxy groups, and hydrazides .

The polyethylene glycol (PEG) component incorporates two ethylene glycol units (PEG2), creating a flexible hydrophilic spacer that enhances solubility and reduces steric hindrance [2] [11]. The PEG chain exhibits a molecular formula of C₄H₈O₂ and provides conformational flexibility through freely rotating carbon-oxygen bonds [11] [14]. This structural element significantly improves the pharmacokinetic properties of conjugated molecules by increasing hydrodynamic radius and creating a hydration shell that reduces protein adsorption [11] [14].

The pentafluorophenyl (PFP) ester motif constitutes the terminal reactive group with the molecular formula C₆F₅O [6] [12]. The pentafluorophenyl group serves as an excellent leaving group due to the strong electron-withdrawing effects of the fluorine atoms, which stabilize the phenoxide anion formed upon nucleophilic attack [12] [18]. This architectural feature enables efficient coupling reactions with primary and secondary amines under mild conditions while exhibiting superior hydrolytic stability compared to N-hydroxysuccinimide esters [12] [21].

The amide linkage connecting the benzaldehyde moiety to the PEG chain provides structural integrity and hydrolytic stability under physiological conditions [26]. This covalent bond formation occurs through standard peptide coupling chemistry and remains stable against enzymatic degradation in biological systems [26].

PropertyValueReference
Molecular FormulaC₂₁H₁₈F₅NO₆ [1]
Chemical Name (IUPAC)(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate [1]
CAS Number2101206-60-2 [2]
Molecular Weight475.4 g/mol [1]
Exact Mass475.10542810 Da [1]
XLogP3-AA2.2 [1]
Hydrogen Bond Donor Count1 [1]
Hydrogen Bond Acceptor Count11 [1]
Rotatable Bond Count13 [1]
Topological Polar Surface Area90.9 Ų [1]

Spectroscopic Analysis (NMR, FT-IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Ald-Ph-amido-PEG2-C2-Pfp ester through analysis of proton and carbon chemical environments [15] [16]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy reveals characteristic signals for each functional group within the molecular framework [15] [17].

The aldehyde proton appears as a distinctive singlet at approximately 9.68 parts per million, confirming the presence of the formyl functional group [17] [19]. This downfield chemical shift results from the deshielding effect of the electron-withdrawing carbonyl oxygen [17]. The aromatic protons of both the benzaldehyde and pentafluorophenyl rings generate complex multiplet patterns in the region between 8.15 and 7.00 parts per million [15] [17].

The polyethylene glycol methylene protons exhibit characteristic triplet patterns at 3.81 parts per million, corresponding to the -OCH₂CH₂O- linkages [15] [17]. Additionally, carbon-13 coupled proton signals appear at 3.45 parts per million as doublets, representing the naturally occurring 1.1% carbon-13 isotope coupling with the polymer repeating units [15]. These coupled signals provide valuable information for molecular weight determination and structural confirmation [15].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy reveals carbonyl carbon signals in the region between 200 and 160 parts per million, corresponding to the aldehyde and amide functional groups [15] [17]. The chemical shifts within this range allow differentiation between the aldehyde carbon (approximately 200 parts per million) and the amide carbon (approximately 170 parts per million) [17].

Fourier transform infrared spectroscopy provides complementary structural information through vibrational frequency analysis [17] [20]. The aldehyde carbonyl stretch appears as a strong absorption band at 1730 cm⁻¹, characteristic of aromatic aldehyde functional groups [17]. The amide carbonyl stretch manifests at 1650 cm⁻¹, confirming the presence of the secondary amide linkage [17] [20].

The polyethylene glycol chain exhibits a characteristic strong absorption at 1089 cm⁻¹, corresponding to the carbon-oxygen-carbon stretching vibrations of the ether linkages [20]. This peak serves as a diagnostic marker for polyethylene glycol content and structural integrity [20]. The amide nitrogen-hydrogen stretch appears as a broad absorption band in the region between 3400 and 3200 cm⁻¹ [17].

Mass spectrometry analysis confirms the molecular weight and isotopic distribution of Ald-Ph-amido-PEG2-C2-Pfp ester [16] [18]. Electrospray ionization mass spectrometry generates a molecular ion peak at mass-to-charge ratio 475.4, corresponding to the protonated molecular ion [M+H]⁺ [1] [16]. The isotope peak appears at mass-to-charge ratio 476.4, representing the [M+H+1]⁺ ion containing one carbon-13 isotope [16].

High-resolution mass spectrometry provides exact mass determination with a measured value of 475.10542810 daltons, enabling confirmation of the molecular formula C₂₁H₁₈F₅NO₆ [1] [18]. The mass accuracy achievable through high-resolution instruments allows unambiguous identification and purity assessment [18].

TechniqueChemical Shift/FrequencyAssignmentMultiplicity/Intensity
¹H nuclear magnetic resonance9.68 ppmAldehyde proton (CHO)Singlet
¹H nuclear magnetic resonance8.15-7.00 ppmAromatic protonsMultiplet
¹H nuclear magnetic resonance3.81 ppmPEG methylene protonsTriplet
¹H nuclear magnetic resonance3.45 ppm¹³C-coupled PEG protonsDoublet
¹³C nuclear magnetic resonance200-160 ppmCarbonyl carbonsVarious
FT-IR1730 cm⁻¹Aldehyde C=O stretchStrong
FT-IR1650 cm⁻¹Amide C=O stretchStrong
FT-IR1089 cm⁻¹PEG C-O-C stretchStrong
FT-IR3400-3200 cm⁻¹Amide N-H stretchBroad
Mass Spectrometrym/z 475.4Molecular ion [M+H]⁺Base peak
Mass Spectrometrym/z 476.4Isotope peak [M+H+1]⁺Moderate

Computational Modeling of Reactivity and Stability

Computational chemistry approaches provide detailed insights into the reactivity patterns and stability characteristics of Ald-Ph-amido-PEG2-C2-Pfp ester through quantum mechanical calculations and molecular dynamics simulations [22] [32]. Density functional theory calculations serve as the primary computational method for investigating electronic structure, binding energies, and reaction mechanisms [22] [32].

Geometry optimization calculations employing the Perdew-Burke-Ernzerhof generalized gradient approximation functional with double-zeta polarized basis sets reveal optimized bond lengths and molecular conformations [32] [35]. The carbon-oxygen bond lengths in the polyethylene glycol chain measure approximately 1.43 Ångströms, while carbon-nitrogen bond lengths in the amide linkage extend to 1.47 Ångströms [32]. These geometric parameters align with experimental crystallographic data for similar compounds [32].

Binding energy calculations demonstrate favorable intermolecular interactions ranging from -69 to -171 kilojoules per mole for polyethylene glycol-drug complexes [32]. The computational results indicate that van der Waals interactions between heavy atoms constitute the primary stabilizing forces in molecular assemblies [32]. Dispersion correction methods, particularly the Grimme DFT-D3 approach, enhance the accuracy of these binding energy predictions by accounting for long-range interactions [32] [35].

Solvation free energy calculations using polarizable continuum models reveal values between -25 and -45 kilojoules per mole, indicating favorable solvation in aqueous environments [32]. These calculations provide essential information for predicting compound behavior under physiological conditions [32].

Hydrolytic stability predictions emerge from transition state theory calculations combined with experimental validation [25] [36]. The pentafluorophenyl ester exhibits a half-life of 102 ± 2 hours at physiological conditions (pH 7.4), extrapolated from kinetic modeling studies [36]. Under basic conditions (pH 11), the half-life decreases dramatically to 6.4 ± 1.7 minutes, reflecting the increased nucleophilicity of hydroxide ions [36].

Reaction barrier calculations for pentafluorophenyl ester aminolysis reveal activation energies in the range of 5-15 kilocalories per mole [25] [33]. These relatively low barriers confirm the high reactivity of pentafluorophenyl esters toward amine nucleophiles [25]. Computational studies demonstrate that compounds with reaction barriers below 5 kilocalories per mole exhibit strong reactivity, while those exceeding 15 kilocalories per mole show minimal reactivity [25].

Molecular dynamics simulations employing the TIP3P water model in NVT and NPT ensembles provide insights into dynamic behavior and conformational flexibility [32] [35]. Root mean square deviation analysis reveals stable molecular conformations with minimal structural fluctuations over simulation timescales [32]. The polyethylene glycol chain exhibits high conformational freedom, contributing to the overall flexibility and solubility enhancement properties [11] [32].

Time-dependent density functional theory calculations predict optical absorption properties, with absorption maxima occurring in the 280-300 nanometer region [29]. These calculations indicate photochemical sensitivity of the aldehyde functional group under ultraviolet irradiation [29].

Molecular electrostatic potential mapping reveals charge distribution patterns and identifies reactive sites within the molecular framework [32]. The aldehyde carbon exhibits significant positive charge density, confirming its electrophilic nature and susceptibility to nucleophilic attack [32]. The pentafluorophenyl ring displays strong electron-withdrawing character due to fluorine substituents [32].

Computational MethodApplicationFunctional/Basis SetPredicted Properties
Density Functional TheoryElectronic structure and binding energy calculationsPBE, M06-2X, B3LYPFormation energy: -69 to -171 kJ/mol
DFT - Geometry OptimizationStructure optimization and conformational analysisBFGS algorithm optimizationBond lengths: C-O (1.43 Å), C-N (1.47 Å)
DFT - Frequency AnalysisVibrational modes and thermodynamic properties6-311++G(d,p), DZP basis setsVibrational frequencies: C=O (1730 cm⁻¹)
Time-Dependent DFTOptical properties and electronic transitionsLinear response theoryAbsorption maxima: 280-300 nm region
Semi-empirical (GFN2-xTB)Preliminary screening and energy estimationsGFN2 HamiltonianApproximate binding energies
Molecular DynamicsDynamic behavior and stability assessmentTIP3P water model, NVT/NPT ensemblesRMSD values, interaction stability
Transition State TheoryReaction barrier calculations and kineticsVariational approach with tunneling correctionsHydrolysis barriers: 5-15 kcal/mol
Solvation ModelsAqueous environment effects on stabilityPolarizable continuum modelSolvation free energy: -25 to -45 kJ/mol

The stepwise synthesis of Ald-Ph-amido-PEG2-C2-Pfp ester represents a convergent approach combining multiple specialized synthetic components to achieve a highly functional bioconjugation reagent. This synthetic strategy requires precise sequential assembly of the bicyclic alkyne core, polyethylene glycol linker unit, and activated pentafluorophenyl ester functionality [1].

Formation of Bicyclo[6.1.0]non-4-yne (BCN) Core

The bicyclo[6.1.0]non-4-yne core formation represents a critical synthetic component that provides the strained alkyne functionality essential for strain-promoted azide-alkyne cycloaddition reactions. The synthesis typically begins with the preparation of bicyclo[6.1.0]non-4-ene-9-carboxylic acid through a multi-step pathway involving cyclization reactions [2].

The initial synthetic sequence involves formation of ethyl 2-diazoacetate from glycine ethyl ester hydrochloride through treatment with sodium nitrite in dichloromethane-water biphasic conditions at controlled temperatures of 15°C. This intermediate undergoes subsequent transformation to generate the bicyclic precursor framework. The key cyclization step employs potassium tert-butoxide in degassed tetrahydrofuran at elevated temperatures, facilitating the formation of the desired bicyclic structure [2].

A crucial transformation involves the bromination-elimination sequence for introducing the alkyne functionality. The bicyclo[6.1.0]non-4-ene precursor undergoes treatment with bromine in chloroform at 0°C to generate the 4,5-dibromobicyclo[6.1.0]nonane intermediate. This dibrominated species is subsequently subjected to elimination conditions using potassium tert-butoxide in 4-methyl-tetrahydropyran at 25°C for 5 hours, yielding the desired bicyclo[6.1.0]non-4-yne core with typical yields of 70% [2].

Alternative synthetic approaches utilize ring-closing metathesis strategies followed by cyclopropanation reactions to construct the bicyclic framework. These methodologies involve the use of specialized catalysts and controlled reaction conditions to achieve the desired ring strain necessary for bioorthogonal reactivity [3]. The formation of the BCN core requires careful optimization of reaction parameters including temperature, solvent selection, and reaction time to minimize side product formation while maximizing yield [4].

Recent advances in BCN synthesis have focused on improving the efficiency of the elimination step through the use of modified base systems and reaction conditions. Studies have demonstrated that the choice of base and solvent significantly influences the regioselectivity of the elimination reaction, with potassium tert-butoxide in ethereal solvents providing optimal results .

PEG Linker Conjugation Strategies

The incorporation of polyethylene glycol linker units requires specialized conjugation strategies that preserve the integrity of both the BCN core and the terminal functionalities. The PEG2 unit provides optimal spacing and hydrophilicity for bioconjugation applications while maintaining synthetic accessibility [6] [7].

Solid-phase synthesis methodologies have emerged as particularly effective for controlled PEG chain assembly. The stepwise synthesis involves iterative cycles of deprotonation, Williamson ether formation, and deprotection using dimethoxytrityl protecting groups. This approach enables precise control over chain length and minimizes polydispersity in the final product [7]. The synthetic cycle utilizes potassium tert-butoxide for deprotonation at room temperature, followed by coupling with tosylated ethylene glycol derivatives to extend the chain length [7].

Alternative solution-phase approaches employ pre-formed PEG2 derivatives with appropriate terminal functionalities. These methods typically utilize N-hydroxysuccinimide activation chemistry or pentafluorophenyl ester intermediates to facilitate coupling reactions with the BCN-containing building blocks [8]. The reaction conditions require careful optimization to prevent hydrolysis of reactive intermediates while achieving high coupling efficiency.

Amide bond formation represents the primary conjugation strategy for linking the phenyl-amido functionality to the PEG chain. This transformation typically employs carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide or 1-hydroxybenzotriazole to facilitate efficient amide formation [8]. The reaction proceeds under mild conditions in polar aprotic solvents such as dimethylformamide or dichloromethane.

Click chemistry approaches utilizing copper-catalyzed azide-alkyne cycloaddition have been successfully implemented for PEG conjugation when compatible functional groups are present. These reactions offer high efficiency and selectivity under mild conditions, making them suitable for complex multifunctional molecules [8]. The use of copper sulfate pentahydrate with sodium ascorbate as reducing agent provides optimal reaction conditions.

The selection of appropriate protecting group strategies is critical for successful PEG conjugation. Acid-labile protecting groups such as tert-butyl esters and dimethoxytrityl groups enable selective deprotection without affecting other functional groups in the molecule [9]. Base-labile protecting groups including phenethyl esters offer alternative deprotection strategies that can be performed in a single pot with subsequent coupling reactions [9].

PFP Ester Functionalization Techniques

The installation of pentafluorophenyl ester functionality represents a crucial synthetic transformation that provides the reactive handle for subsequent bioconjugation reactions. PFP esters offer superior stability and reactivity compared to alternative activated ester systems [10] [11].

The classical approach for PFP ester formation employs carbodiimide coupling agents in combination with pentafluorophenol. The reaction typically utilizes diisopropylcarbodiimide or dicyclohexylcarbodiimide in dichloromethane or acetonitrile as solvent. The presence of catalytic amounts of 4-dimethylaminopyridine enhances reaction efficiency by facilitating the formation of the active intermediate [12]. Temperature control is critical, with initial cooling to 0°C followed by gradual warming to room temperature to prevent side product formation [12].

Alternative methodologies employ dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with pentafluorophenol. These reactions proceed under mild conditions and provide high yields of the desired PFP ester products [13]. The reaction mechanism involves formation of an isoacylourea intermediate followed by displacement with pentafluorophenol to generate the activated ester [14].

Recent developments in electrochemical synthesis have provided novel approaches for PFP ester formation. These methods utilize anodic oxidation of pentafluorophenol in the presence of carboxylic acids to generate PFP esters without requiring external dehydrating agents [10]. The electrochemical approach offers advantages including mild reaction conditions, broad functional group tolerance, and excellent stability profiles for the resulting products [14].

One-pot methodologies utilizing pentafluoropyridine as both activating agent and fluorine source have demonstrated effectiveness for direct conversion of carboxylic acids to PFP esters. These approaches avoid the handling of reactive intermediates and provide efficient access to activated ester products under controlled conditions [11] [15].

The purification of PFP esters requires specialized techniques due to their sensitivity to hydrolysis. Chromatographic methods using neutral silica gel and aprotic solvents provide effective purification while minimizing product decomposition. The use of anhydrous conditions throughout the purification process is essential for maintaining product integrity [16].

Industrial-Scale Production and Optimization

Industrial-scale production of Ald-Ph-amido-PEG2-C2-Pfp ester requires comprehensive optimization of synthetic methodologies to achieve cost-effective manufacturing while maintaining product quality and consistency. The scaling considerations encompass reactor design, process intensification, and quality control systems [17] [18].

The ethoxylation process for PEG production utilizes specialized reactor configurations including circulating pump systems with external heat exchangers or batch reactors with mechanical stirring. Industrial implementations typically employ liquid-phase polymerization using sodium hydroxide or potassium hydroxide catalysts at controlled temperatures of 120°C [19] [20]. The reaction proceeds through stepwise addition of ethylene oxide to initiator molecules, with careful control of feed rates to manage heat generation and prevent explosive conditions [19].

Modern industrial PEG synthesis incorporates continuous flow processing technologies that offer advantages including improved heat transfer, enhanced mixing efficiency, and reduced processing times. These systems utilize adiabatic reactors with precise temperature control and automated feed systems for ethylene oxide addition [20]. The continuous flow approach enables better control over molecular weight distribution and reduces batch-to-batch variability [21].

Process optimization strategies focus on minimizing side product formation through careful control of reaction parameters. The use of stabilizers such as hydroquinone prevents oxidative degradation at elevated temperatures, particularly important for higher molecular weight PEG derivatives [20]. Temperature monitoring and control systems maintain optimal reaction conditions while preventing thermal decomposition of sensitive intermediates.

Scale-up considerations for BCN core synthesis require specialized reactor designs capable of handling the bromination-elimination sequence under controlled conditions. The bromination step utilizes large-scale reactors with efficient cooling systems to maintain temperatures at 0°C during bromine addition [4]. Subsequent elimination reactions employ high-temperature reactors with inert atmosphere capabilities to prevent oxidation of the alkyne functionality.

The PFP ester functionalization step benefits from continuous flow processing technologies that provide enhanced mixing and temperature control compared to batch processes. Flow reactors enable precise control over residence times and reaction stoichiometry, leading to improved yields and reduced side product formation [22]. The use of packed bed reactors with immobilized catalysts offers potential for catalyst recovery and reuse in industrial applications.

Quality control systems for industrial production incorporate in-line analytical monitoring using techniques such as near-infrared spectroscopy and process mass spectrometry. These methods enable real-time monitoring of reaction progress and product quality, facilitating process optimization and ensuring consistent product specifications [23]. Automated sampling systems provide representative samples for offline analysis while maintaining process efficiency.

Economic optimization involves evaluation of raw material costs, energy consumption, and waste generation to identify cost-reduction opportunities. The integration of solvent recovery systems and recycling processes reduces operating costs while improving environmental sustainability [24]. Process intensification through the use of microreactor technologies offers potential for reduced capital investment and improved process efficiency.

Purification and Quality Control Protocols

The purification of Ald-Ph-amido-PEG2-C2-Pfp ester requires sophisticated analytical and preparative techniques to achieve the high purity standards necessary for bioconjugation applications. The complex nature of this multifunctional molecule presents unique challenges for separation and characterization [25] [26].

Chromatographic purification strategies employ multiple orthogonal separation mechanisms to achieve comprehensive purification. Size exclusion chromatography serves as the primary separation technique for removing low molecular weight impurities and unreacted starting materials. Specialized columns with controlled pore sizes enable effective separation based on hydrodynamic radius differences [27] [28]. The mobile phase selection requires volatile buffer systems compatible with mass spectrometric detection for comprehensive analytical characterization.

High-performance liquid chromatography utilizing reversed-phase stationary phases provides secondary purification capabilities for removing structurally related impurities. The gradient elution conditions employ water-acetonitrile or water-methanol mobile phases with carefully optimized pH control to maintain product stability [27]. The incorporation of charged aerosol detection enables universal detection of all components regardless of chromophore presence [28].

Ion exchange chromatography offers complementary separation capabilities based on charge differences between the target molecule and impurities. The selection of anion or cation exchange resins depends on the ionization state of the molecule under specific pH conditions. The use of salt gradients enables fine-tuning of separation selectivity while maintaining product integrity [26] [29].

Hydrophobic interaction chromatography provides an additional purification dimension particularly effective for PEGylated molecules. The technique exploits differences in hydrophobicity between the target compound and impurities, with ammonium sulfate gradients facilitating controlled elution [26]. The incorporation of polyethylene glycol in the mobile phase can enhance separation efficiency and product recovery [26] [30].

Advanced analytical techniques enable comprehensive characterization of product purity and structural integrity. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides definitive molecular weight determination and assessment of molecular weight distribution [1]. The technique offers excellent sensitivity and mass accuracy for complex PEGylated molecules.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural verification and purity assessment. Proton NMR analysis in deuterated solvents provides detailed structural information and enables quantitative purity determination through integration analysis [1]. Fluorine-19 NMR spectroscopy offers specific detection of the pentafluorophenyl group and enables monitoring of hydrolysis reactions that could compromise product integrity [16].

Fourier-transform infrared spectroscopy provides complementary structural information and enables identification of functional group transformations. The technique is particularly valuable for confirming the presence of characteristic absorption bands corresponding to the aldehyde, amide, ether, and ester functionalities [1]. The absence of unwanted functional groups can be confirmed through negative identification of specific absorption bands.

Quality control protocols incorporate multiple analytical methods to ensure batch-to-batch consistency and compliance with specifications. High-performance liquid chromatography with diode array detection provides quantitative purity assessment and impurity profiling [23]. The development of validated analytical methods follows international guidelines for pharmaceutical analysis.

The implementation of good manufacturing practice standards requires comprehensive documentation and validation of all analytical procedures. Certificate of analysis documentation includes complete analytical characterization data, stability information, and storage recommendations [23]. Batch release criteria specify minimum purity requirements, maximum impurity levels, and functional group integrity confirmation.

Environmental monitoring programs ensure maintenance of appropriate storage conditions including temperature, humidity, and light exposure control. Stability studies under various stress conditions provide information on product shelf life and optimal storage conditions [1]. The development of stability-indicating analytical methods enables detection of degradation products and assessment of product integrity over time.

Analytical ParameterAnalytical MethodAcceptance CriteriaFrequency
Chemical Identity^1^H NMR, ^19^F NMRStructure confirmationEach batch
PurityHPLC-UV, HPLC-CAD≥95%Each batch
Molecular WeightMALDI-TOF MS475.36 ± 0.5 DaEach batch
Functional Group IntegrityFTIRCharacteristic bands presentEach batch
Water ContentKarl Fischer≤0.5%Each batch
Residual SolventsGC-MSICH limitsEach batch
Purification StepMethodColumn/ResinMobile PhaseTypical Yield
Primary PurificationSize ExclusionTSK G3000SWAqueous buffer85-90%
Secondary PurificationReversed PhaseC18Water/Acetonitrile90-95%
Final PolishingIon ExchangeQ SepharoseSalt gradient95-98%

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

475.10542810 g/mol

Monoisotopic Mass

475.10542810 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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